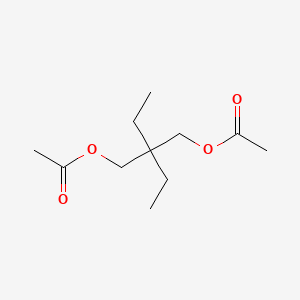

1,3-Propanediol, 2,2-diethyl-, diacetate

Description

Contextualization of 1,3-Propanediol (B51772) Derivatives in Organic Chemistry

1,3-Propanediol (PDO) is a versatile, bifunctional molecule that serves as a fundamental building block in organic synthesis. qub.ac.uk It is recognized as a significant organic intermediate with numerous applications in materials science, cosmetics, and personal care products. qub.ac.uk The presence of two primary hydroxyl groups on its linear aliphatic chain makes it an ideal monomer for condensation polymerization, leading to the production of commercially important polymers like polytrimethylene terephthalate (PTT). qub.ac.uknbinno.comfrontiersin.org PTT is a high-performance polyester (B1180765) valued for its excellent resilience, softness, and stain resistance, making it suitable for carpets, textiles, and apparel. nbinno.comfrontiersin.org

The increasing availability of bio-based 1,3-propanediol, produced through the fermentation of renewable resources such as glucose or glycerol, has further enhanced its appeal as a sustainable chemical intermediate. nbinno.com This shift from petrochemical to bio-renewable production methods is a significant trend in the chemical industry. qub.ac.uk The versatility of 1,3-propanediol extends to its use in coatings, where it can improve flexibility and adhesion, as well as in the synthesis of a wide array of specialty chemicals and pharmaceuticals. nbinno.com

Derivatives of 1,3-propanediol, including the target molecule of this article, are synthesized to modify its physical and chemical properties for specific applications. These modifications often involve esterification of the hydroxyl groups and substitution on the carbon backbone. wikipedia.org

Chemical Significance of Esterified Diols with Alkyl Substitution

Esterification of diols, such as the conversion of 2,2-diethyl-1,3-propanediol (B89731) to its diacetate form, significantly alters the molecule's properties. The replacement of the polar hydroxyl groups with less polar acetate (B1210297) groups reduces the compound's ability to form hydrogen bonds, which in turn affects its boiling point, viscosity, and solubility. Generally, esterified diols are more soluble in nonpolar organic solvents and less soluble in water compared to their parent diols.

The presence of alkyl groups on the propanediol (B1597323) backbone, in this case, two ethyl groups at the C2 position, introduces steric bulk. This steric hindrance can influence the reactivity of the molecule and the properties of materials derived from it. For instance, in polymerization reactions, the gem-diethyl groups can affect the packing of polymer chains, influencing the material's glass transition temperature, crystallinity, and mechanical properties. The 2,2-diethyl substitution also imparts a specific lipophilic character to the molecule.

The parent compound, 2,2-diethyl-1,3-propanediol, is a white crystalline solid. chemicalbook.com Its properties are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 115-76-4 | biosynth.comsigmaaldrich.com |

| Molecular Formula | C7H16O2 | biosynth.comguidechem.com |

| Molecular Weight | 132.20 g/mol | biosynth.comguidechem.com |

| Appearance | White to slightly yellow crystalline powder | chemicalbook.com |

| Melting Point | 59-61 °C | chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in water and hydrocarbons | biosynth.com |

The synthesis of 1,3-Propanediol, 2,2-diethyl-, diacetate would typically involve the esterification of 2,2-diethyl-1,3-propanediol with acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable catalyst.

Current Research Landscape and Emerging Areas

The research landscape for 1,3-propanediol derivatives is largely driven by the pursuit of new materials with enhanced performance characteristics. A significant area of application for these compounds is in the formulation of polymers, particularly polyesters and polyurethanes. fraunhofer.demdpi.com By incorporating substituted diols like 2,2-diethyl-1,3-propanediol into the polymer backbone, researchers can tailor the properties of the resulting materials for specific uses in coatings, adhesives, and elastomers.

1,3-Propanediol acetates, in general, are known to be good solvents for a variety of organic compounds and polymers. google.com They also serve as valuable starting materials for the synthesis of 1,3-propanediol and are used as intermediates in the production of pesticides and pharmaceuticals. google.com

Emerging research focuses on leveraging the unique properties of bio-based 1,3-propanediol and its derivatives to develop more sustainable products. specialchem.comclinikally.com This includes their use in personal care products, where they can function as emollients and viscosity-modifying agents. clinikally.comguidechem.com The specific substitution pattern of this compound may offer advantages in terms of biodegradability, skin feel, and formulation stability in cosmetic applications.

Furthermore, the field of specialty chemicals continues to explore the use of such tailored molecules as intermediates in the synthesis of complex organic structures. The combination of ester groups and a substituted alkyl backbone provides a versatile platform for further chemical transformations.

Structure

3D Structure

Properties

CAS No. |

63834-77-5 |

|---|---|

Molecular Formula |

C11H20O4 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

[2-(acetyloxymethyl)-2-ethylbutyl] acetate |

InChI |

InChI=1S/C11H20O4/c1-5-11(6-2,7-14-9(3)12)8-15-10(4)13/h5-8H2,1-4H3 |

InChI Key |

QERZBQVBUHVAFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(COC(=O)C)COC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Propanediol, 2,2 Diethyl , Diacetate and Analogous Systems

Esterification Reactions for Diacetate Formation

The final step in the synthesis of 1,3-Propanediol (B51772), 2,2-diethyl-, diacetate involves the conversion of the two primary hydroxyl groups of the precursor diol, 2,2-diethyl-1,3-propanediol (B89731), into acetate (B1210297) esters. This transformation can be achieved through several standard esterification protocols, most notably acid-catalyzed reactions with acetic acid and acylation using acetic anhydride (B1165640).

Acid-Catalyzed Esterification Approaches

The Fischer-Speier esterification is a classic and direct method for producing esters from carboxylic acids and alcohols. In this approach, 2,2-diethyl-1,3-propanediol is treated with an excess of acetic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).

The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol's hydroxyl group then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and form the final ester product. masterorganicchemistry.com Since two hydroxyl groups are present in the precursor, the reaction proceeds in two steps to form the diacetate.

This reaction is an equilibrium process, and to drive it towards the formation of the diacetate product, it is common practice to use a large excess of the acetic acid or to remove the water byproduct as it forms, for instance, by azeotropic distillation. masterorganicchemistry.com

Acetic Anhydride-Mediated Diacetylation Protocols

A more efficient and often higher-yielding method for diacetate formation is the use of acetic anhydride as the acylating agent. This reaction is typically faster and essentially irreversible, as the byproduct is acetic acid rather than water. The process can be catalyzed by either acids or, more commonly, bases.

When catalyzed by a base such as pyridine (B92270) or 4-dimethylaminopyridine (DMAP), the base activates the acetic anhydride or deprotonates the alcohol, increasing its nucleophilicity. The hydroxyl group of 2,2-diethyl-1,3-propanediol attacks one of the carbonyl carbons of the acetic anhydride, forming a tetrahedral intermediate. The collapse of this intermediate eliminates a stable acetate leaving group, resulting in the formation of the acetate ester and acetic acid. The reaction is performed twice to yield the diacetate. This method avoids the use of strong acids and the need to remove water, often leading to cleaner reactions and simpler purification. rug.nl

Alkylation Strategies for Diethyl Functionality Introduction

The introduction of the two ethyl groups at the C2 position is a critical step that defines the core structure of the precursor diol. These groups are not installed by alkylating a pre-existing propanediol (B1597323) molecule. Instead, the 2,2-diethyl moiety is constructed during the synthesis of the carbon skeleton of the diol itself.

A common and effective strategy for synthesizing 2,2-disubstituted-1,3-propanediols involves a crossed aldol (B89426) condensation reaction followed by a crossed Cannizzaro reaction. In the case of 2,2-diethyl-1,3-propanediol, the synthesis typically starts with 2-ethylbutanal. This aldehyde, which already contains the required C2 carbon with two attached ethyl groups, is reacted with formaldehyde in the presence of a strong base like calcium hydroxide (B78521) or sodium hydroxide.

The base catalyzes an initial aldol addition of formaldehyde to the enolate of 2-ethylbutanal. This is followed by a second aldol addition. The resulting intermediate, which has no alpha-hydrogens, then undergoes a crossed Cannizzaro reaction with another molecule of formaldehyde. In this step, the intermediate aldehyde is reduced to the primary alcohol, while formaldehyde is oxidized to formate. This sequence efficiently yields the desired 2,2-diethyl-1,3-propanediol.

Precursor Diol Synthesis: 2,2-Diethyl-1,3-Propanediol

The availability of the precursor diol, 2,2-diethyl-1,3-propanediol, is the cornerstone for the synthesis of its diacetate derivative. The synthesis of this diol and the broader class of 1,3-propanediols can be accomplished through both traditional chemical routes and increasingly prevalent biotechnological methods.

Chemical Synthesis Routes for 1,3-Propanediol and its Derivatives

The chemical synthesis of 1,3-propanediol (PDO) and its derivatives has been established through several industrial processes. One major route involves the hydroformylation of ethylene oxide to produce 3-hydroxypropionaldehyde, which is subsequently hydrogenated to yield 1,3-propanediol. nih.govchemicalbook.com Another process, the Degussa route, starts with the hydration of acrolein (derived from propylene oxidation) to form 3-hydroxypropionaldehyde, followed by hydrogenation. nih.govchemicalbook.com

For substituted derivatives like 2,2-diethyl-1,3-propanediol, the synthesis, as mentioned previously, relies on building the specific carbon framework. The reaction of 2-ethylbutanal with formaldehyde is a prime example of constructing these more complex neopentyl glycol-type structures. This highlights a versatile synthetic platform where the choice of the starting aldehyde or ketone determines the substitution pattern at the C2 position of the resulting 1,3-propanediol.

Biotechnological Production and Microbial Fermentation Pathways for 1,3-Propanediols

In recent years, there has been a significant shift towards sustainable and "green" production methods for platform chemicals, with 1,3-propanediol being a prominent example. rsc.orgqub.ac.uk Biotechnological routes, primarily using microbial fermentation, have become commercially viable alternatives to petrochemical-based synthesis. chemmethod.com These processes typically utilize renewable feedstocks like glycerol (a byproduct of biodiesel production) or glucose from corn. wikipedia.orgresearchgate.net

The microbial conversion of glycerol to 1,3-propanediol is carried out by various bacteria, including species of Clostridium, Citrobacter, Klebsiella, and Lactobacillus. researchgate.netcelignis.com The metabolic pathway involves two key enzymes: glycerol dehydratase, which converts glycerol to 3-hydroxypropionaldehyde (3-HPA), and 1,3-propanediol oxidoreductase, which reduces 3-HPA to 1,3-propanediol. nih.govfrontiersin.org

Furthermore, significant progress has been made in metabolic engineering to enhance the efficiency of this bioconversion. Genetically engineered strains of Escherichia coli and Saccharomyces cerevisiae have been developed to produce 1,3-propanediol directly from glucose, combining the pathway from glucose to glycerol with the bacterial route from glycerol to 1,3-propanediol. wikipedia.orgrsc.orgnih.gov This integrated approach has led to high-yield, industrial-scale production of bio-based 1,3-propanediol. chemmethod.com

Table 1: Examples of Microbial Strains in 1,3-Propanediol Production

| Microorganism Strain | Substrate | Key Advantages/Notes |

|---|---|---|

| Clostridium butyricum | Glycerol | Natural producer, fermentation pathways are well-studied. |

| Klebsiella pneumoniae | Glycerol | High yield natural producer, though some strains can be pathogenic. researchgate.net |

| Engineered Escherichia coli | Glucose | Combines pathways to produce PDO from a common sugar feedstock. wikipedia.org |

| Engineered Saccharomyces cerevisiae | Glycerol | First demonstration of PDO production in a fungal strain. rsc.org |

| Citrobacter freundii | Glycerol | Another natural producer used in research for PDO fermentation. researchgate.net |

Chemoenzymatic Synthetic Approaches for Substituted Diols

Chemoenzymatic synthesis provides a powerful and selective alternative to purely chemical methods for the preparation of substituted diols and their derivatives. These methods leverage the high selectivity of enzymes, particularly lipases, to perform specific transformations on prochiral or racemic substrates, often under mild reaction conditions. A key application in this area is the enantioselective acylation or esterification of diols to produce valuable chiral building blocks.

One of the primary strategies involves the enzymatic asymmetrization of prochiral 2-substituted-1,3-propanediols. For instance, the enzymatic esterification of 2-benzyl-1,3-propanediol has been studied using various lipases in solvent media. In such studies, enzymes like Novozym 435 (lipase B from Candida antarctica) and Lipozyme have demonstrated high reaction rates. The selectivity of these reactions can be highly dependent on the choice of enzyme, solvent, and water activity. For example, with Lipozyme in toluene, the prochiral selectivity for the esterification of 2-benzyl-1,3-propanediol was found to increase with water activity. researchgate.net This approach allows for the production of monoesters with high enantiomeric excess, which can then be chemically converted to the corresponding diacetate.

Another relevant chemoenzymatic method is the two-step enzymatic acylation. google.com This process involves:

Acylating a polyol (like a 2,2-disubstituted-1,3-propanediol) with a bifunctional acyl donor in the presence of a hydrolytic enzyme to create an activated acyl ester.

Using this activated intermediate to acylate a target nucleophile, again in the presence of a hydrolytic enzyme. google.com

Divinyl esters of dibasic acids, such as adipic acid divinyl ester, are often used as bifunctional acyl donors in these reactions. google.com This methodology can be adapted for the synthesis of diacetates by using an appropriate acetyl donor. The enzymatic approach offers high selectivity, reducing the need for extensive protection-deprotection steps that are common in traditional organic synthesis.

The table below summarizes key findings in the enzymatic esterification of substituted diols, which are analogous to the synthesis of precursors for 1,3-Propanediol, 2,2-diethyl-, diacetate.

| Enzyme | Substrate | Acyl Donor | Solvent | Key Finding |

| Novozym 435 | 2-Benzyl-1,3-propanediol | Not specified | Solvents with log P > 2 | Catalyzed faster reactions at low water activity, but showed no significant prochiral selectivity. researchgate.net |

| Lipozyme | 2-Benzyl-1,3-propanediol | Not specified | Toluene | Prochiral selectivity increased with water activity, reaching a maximum value of 8. researchgate.net |

| Hydrolytic Enzymes | Paclitaxel (as an example polyol) | Divinyl ester of a dibasic acid | Not specified | A two-step acylation process forms an activated acyl ester, which then acylates a nucleophile. google.com |

These chemoenzymatic methods highlight the potential for producing highly pure, stereochemically defined diol derivatives, which are precursors to compounds like this compound.

Isolation and Purification Techniques for Target Compounds

The isolation and purification of this compound from a reaction mixture requires a systematic approach to remove unreacted starting materials, catalysts, solvents, and byproducts such as the corresponding monoacetate. A combination of techniques including extraction, distillation, and crystallization is typically employed to achieve high purity.

Initial Workup and Extraction: Following the synthesis, the crude reaction mixture is often subjected to an initial workup. This may involve quenching the reaction and neutralizing any acidic or basic catalysts. Solvent extraction is a common subsequent step. For related compounds like 1,3-propanediol, ethyl acetate has been shown to be a suitable extraction solvent. researchgate.net The organic phase, containing the target diacetate, is then separated from the aqueous phase. The organic layer would be washed, typically with water and brine, to remove water-soluble impurities before being dried over an anhydrous salt like sodium sulfate.

Distillation: For liquid diacetates, fractional distillation under reduced pressure is a highly effective method for purification. This technique separates compounds based on differences in their boiling points. In the synthesis of analogous 1,3-propanediol acetates, fractional distillation has been successfully used to separate the monoacetate from the diacetate. google.com Given that this compound is expected to have a relatively high boiling point, vacuum distillation would be necessary to prevent thermal decomposition.

Crystallization: If the target diacetate is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for achieving high purity. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then cooled slowly to allow for the formation of pure crystals, leaving impurities behind in the mother liquor. For some diacetate compounds, the crystalline solid that separates can be collected by filtration. orgsyn.org The collected crystals are typically washed with a cold solvent to remove any residual mother liquor and then dried, often under vacuum in a desiccator, to remove the final traces of solvent. orgsyn.org

The table below outlines a potential purification protocol for this compound.

| Purification Step | Technique | Purpose |

| 1. Initial Workup | Quenching & Neutralization | To stop the reaction and remove catalysts. |

| 2. Extraction | Liquid-Liquid Extraction | To separate the product from water-soluble impurities. researchgate.net |

| 3. Distillation | Fractional Vacuum Distillation | To separate the diacetate from starting materials, solvent, and monoacetate by-products based on boiling point. google.com |

| 4. Final Purification | Recrystallization | For solid products, to achieve high purity by separating the target compound from soluble impurities. orgsyn.orgyoutube.com |

| 5. Drying | Vacuum Drying | To remove residual solvents from the final pure product. orgsyn.org |

The choice and sequence of these techniques will depend on the physical properties of the target compound and the nature of the impurities present in the crude reaction mixture.

Chemical Reactivity and Transformation Pathways

Hydrolytic Decomposition Mechanisms of Diacetate Esters

The primary transformation pathway for 1,3-Propanediol (B51772), 2,2-diethyl-, diacetate is hydrolytic decomposition. This reaction involves the cleavage of the two ester linkages in the presence of water, yielding 2,2-diethyl-1,3-propanediol (B89731) and two molecules of acetic acid. The mechanism is a classic example of ester hydrolysis, which can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the acetate (B1210297) group is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the 2,2-diethyl-1,3-propanediol backbone as the leaving group (as part of the monoacetate intermediate, which then undergoes a second hydrolysis) results in the formation of acetic acid.

In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the alkoxide ion (of the propanediol (B1597323) backbone) generates acetic acid, which is then deprotonated by the basic conditions to form an acetate salt. This process occurs for both acetate groups. A patent describing the synthesis of related amino-propanediol compounds includes a final hydrolysis step of a diacetate precursor to yield the diol, illustrating this fundamental transformation.

Transesterification Reactions and Their Kinetic Aspects

Transesterification is another key reaction of 1,3-Propanediol, 2,2-diethyl-, diacetate. In this process, the acetate groups are exchanged with other alkyl or aryl groups from a different alcohol, catalyzed by an acid or base. This reaction is an equilibrium process, and the direction of the reaction can be controlled by using a large excess of the reactant alcohol or by removing one of the products.

Derivatives and Reactions Involving the Propanediol Backbone (Post-Hydrolysis or Direct)

Following hydrolysis, the resulting 2,2-diethyl-1,3-propanediol serves as a valuable monomer for various polymerization reactions. Its structure, featuring two primary hydroxyl groups and a quaternary carbon with two ethyl groups, imparts unique properties to the resulting polymers.

Polymerization Reactions and Material Formation

The bifunctional nature of 2,2-diethyl-1,3-propanediol, with its two primary hydroxyl groups, makes it an ideal building block for step-growth polymerization.

2,2-diethyl-1,3-propanediol can be reacted with dicarboxylic acids or their derivatives (such as diacyl chlorides or diesters) to form polyesters. The reaction, typically carried out at high temperatures and under vacuum to remove the water or alcohol byproduct, proceeds via a step-growth polycondensation mechanism.

The presence of the two ethyl groups on the central carbon atom introduces flexibility and can disrupt chain packing, potentially leading to polyesters with lower crystallinity and melting points compared to those made from linear diols like 1,3-propanediol. Similar branched diols, such as 2-methyl-1,3-propanediol (MPO), are known to produce polyesters with excellent miscibility with other components like styrene and can enhance toughness and flexibility in the final products. The kinetics of polyesterification are complex but generally follow models that account for the changing viscosity and reactant concentrations as the polymer chains grow.

Table 1: Comparison of Diols Used in Polyester (B1180765) Synthesis

| Diol | Structure | Key Feature | Impact on Polyester Properties |

|---|---|---|---|

| 1,3-Propanediol | Linear | Linear chain | Higher crystallinity and melting point. |

| 2-Methyl-1,3-propanediol | Branched (Methyl) | Asymmetric branching | Reduces crystallinity, enhances flexibility and solubility. |

| 2,2-Diethyl-1,3-propanediol | Branched (Diethyl) | Symmetric, bulky branching | Expected to significantly reduce crystallinity, lower melting point, and increase flexibility. |

This table is generated based on established structure-property relationships in polymer chemistry.

Polyurethanes are synthesized through the polyaddition reaction of a diol with a diisocyanate. 2,2-diethyl-1,3-propanediol can act as a chain extender or be incorporated into polyester or polyether polyols which are then reacted with diisocyanates. The bulky diethyl groups would be expected to influence the morphology of the hard and soft segments in the resulting polyurethane, affecting its mechanical and thermal properties. Related energetic polyurethanes have been synthesized from substituted 1,3-propanediols like 2,2-bis(azidomethyl)propane-1,3-diol, demonstrating the utility of this diol backbone in polyurethane chemistry. The use of branched diols like 2-methyl-1,3-propanediol is common in creating polyurethane coatings, adhesives, sealants, and elastomers.

While less common, polyethers could potentially be synthesized from 2,2-diethyl-1,3-propanediol through processes like the ring-opening polymerization of a corresponding oxetane or by Williamson ether synthesis with a dihalide, although these routes are not as prevalent as polyester or polyurethane formation.

The reaction of 1,3-diols with phosgene derivatives, dialkyl carbonates, or carbon dioxide can yield six-membered cyclic carbonates. Specifically, 2,2-diethyl-1,3-propanediol can be converted into 5,5-diethyl-1,3-dioxan-2-one. Modern, more benign methods utilize CO2 directly at atmospheric pressure in the presence of a dehydrating agent or catalyst system. For instance, a one-pot procedure using tosyl chloride and a mild base at ambient temperature has been successful for a range of 1,3-diols. Lipase-catalyzed transesterification with dimethyl or diethyl carbonate is another established route for synthesizing such cyclic carbonates. These cyclic monomers are valuable for subsequent ring-opening polymerization to produce polycarbonates, which are biodegradable and biocompatible polymers.

Table 2: Reagents Mentioned in Article

| Compound Name |

|---|

| This compound |

| 2,2-diethyl-1,3-propanediol |

| Acetic acid |

| Dimethyl 2,6-naphthalenedicarboxylate |

| 1,3-Propanediol |

| 2-Methyl-1,3-propanediol |

| 2,2-Dimethyl-1,3-propanediol |

| 2,2-bis(azidomethyl)propane-1,3-diol |

| 5,5-diethyl-1,3-dioxan-2-one |

| Tosyl chloride |

| Dimethyl carbonate |

Derivatization for Advanced Chemical Structures and Functional Materials

The diacetate can be hydrolyzed to the corresponding diol, 2,2-diethyl-1,3-propanediol, which serves as a versatile precursor for the synthesis of a wide range of derivatives. These derivatization reactions are crucial for creating advanced chemical structures and functional materials with specific properties.

The diol obtained from the hydrolysis of this compound can be reacted with phosphorus-containing reagents to synthesize various organophosphorus derivatives. For instance, reaction with phosphorus trichloride (PCl₃) can yield cyclic chlorophosphites. These intermediates can be further oxidized to produce cyclic phosphorochloridates or hydrolyzed to form cyclic phosphonates nih.gov.

The synthesis of phenylphosphonates can also be achieved through the reaction of the diol with phenylphosphonic dichloride. These organophosphorus derivatives are of interest for their potential applications as ligands in catalysis, as building blocks for flame-retardant materials, and in the synthesis of biologically active compounds nih.gov. The general reaction scheme for the formation of cyclic phosphorus-containing monomers from diols is a key step in producing polyphosphoesters nih.gov.

A notable reagent for the regioselective cyclophosphorylation of cis-diols is bis(dimethylamino)phosphorodiamidate, which allows for a one-step synthesis of cyclic phosphates without the need for protecting groups organic-chemistry.org. While 2,2-diethyl-1,3-propanediol is not a cis-diol, this highlights the ongoing development of reagents for selective phosphorylation of polyols.

The diol derived from this compound is a valuable monomer in the synthesis of polyesters and other polymers. By incorporating this branched diol into polymer backbones, it is possible to tailor the material properties for specific applications chemrxiv.orgpolyestertime.com. The diethyl groups at the C2 position introduce branching, which can disrupt polymer chain packing, leading to lower crystallinity and glass transition temperatures compared to polymers made from linear diols polyestertime.com.

This ability to modify polymer architecture is crucial for developing materials with desired characteristics such as flexibility, solubility, and thermal stability nih.govresearchgate.netmdpi.com. For example, in the context of UV-curable resins for 3D printing, the choice of diol and diacid monomers allows for the tuning of mechanical properties like elastic modulus and elongation at break chemrxiv.org. The incorporation of rigid diols can increase the stiffness of polymer chains, a strategy employed to enhance the performance of furan-based polyesters mdpi.com.

The synthesis of polyesters from diols and dicarboxylic acids can be achieved through methods like thermal polycondensation nih.gov. The properties of the resulting polyesters are influenced by the structure of both the diol and the dicarboxylic acid monomers used nih.govresearchgate.net.

Regioselective and Enantioselective Monofunctionalization of Diols

While 2,2-diethyl-1,3-propanediol is a symmetrical diol, the principles of regioselective and enantioselective monofunctionalization are highly relevant in the broader context of diol chemistry. These strategies aim to selectively react with only one of the two hydroxyl groups in a diol, which is a significant challenge due to their similar reactivity scholaris.carsc.org.

Catalytic methods have emerged as a powerful tool to achieve such selectivity, avoiding the need for multi-step protection and deprotection sequences scholaris.ca. Organocatalysis, in particular, has seen significant progress in the selective functionalization of diols rsc.orgrsc.orgresearchgate.net. For instance, boronic acid catalysts can reversibly interact with diols to form boronic esters, activating one hydroxyl group over the other for subsequent reactions scholaris.ca. Chiral catalysts can be employed for the enantioselective desymmetrization of meso-diols, producing optically active building blocks rsc.orgnih.gov.

These advanced catalytic approaches provide a means to synthesize valuable chiral intermediates from simple, symmetrical diols, which is a cornerstone of modern asymmetric synthesis scholaris.canih.gov.

Aldol (B89426) Condensation and Related Carbon-Carbon Bond Forming Reactions

The diacetate itself is not directly involved in aldol condensation reactions. However, the precursor diol or its derivatives can be. More relevant to the broader context of 1,3-propanediol chemistry is the use of aldol condensation in its synthesis. For example, 1,3-propanediol can be produced from formaldehyde and acetaldehyde via an aldol condensation to form 3-hydroxypropionaldehyde, which is then hydrogenated researchgate.netnih.govfrontiersin.org. This highlights the importance of carbon-carbon bond-forming reactions in the synthesis of the parent diol structure wikipedia.orgalevelchemistry.co.uk.

While not a direct reaction of the diacetate, it's important to note that carbonyl compounds, which could be impurities in the production of the parent diol, can undergo aldol condensation under basic conditions to form higher molecular weight compounds that can be removed by distillation google.com. This is a purification strategy rather than a synthetic application of the diol itself.

Cleavage Reactions and Fragmentation Patterns

The ester linkages in this compound are susceptible to cleavage under both acidic and basic conditions, a reaction known as hydrolysis, which yields the parent diol and two equivalents of acetic acid.

In the context of mass spectrometry, esters exhibit characteristic fragmentation patterns. A common fragmentation pathway for esters is the McLafferty rearrangement, which is often responsible for the base peak in the mass spectrum whitman.educhemistrynotmystery.com. Other significant fragmentation patterns include cleavage of the bond alpha to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion whitman.edulibretexts.org. The fragmentation of esters can also involve the loss of the alkoxy group (-OR) libretexts.org.

For diacetate compounds, the mass spectrum would likely show peaks corresponding to the loss of one or both acetate groups, as well as fragmentation of the alkyl backbone. Isotopic labeling studies, such as using deuterium, can be employed to confirm and interpret these mass spectral fragmentation patterns acs.org. The study of unsymmetrical diesters has also provided a more complete understanding of the fragmentation pathways of malonate and succinate esters researchgate.net.

Vicinal diols (1,2-diols) can undergo oxidative cleavage of the carbon-carbon bond between the hydroxyl groups using reagents like lead tetraacetate or periodic acid libretexts.org. While 2,2-diethyl-1,3-propanediol is a 1,3-diol and thus does not undergo this specific reaction, it is an important cleavage reaction in diol chemistry.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "1,3-Propanediol, 2,2-diethyl-, diacetate". By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides a detailed map of the molecule's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl groups would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The methylene protons of the propanediol (B1597323) backbone adjacent to the acetate (B1210297) groups (CH₂-O) would likely appear as a singlet, as they are equivalent and lack adjacent protons for coupling. The methyl protons of the acetate groups would also produce a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. Key expected chemical shifts include those for the carbonyl carbon of the acetate groups, the quaternary carbon bearing the two ethyl groups, the methylene carbons of the propanediol backbone, and the carbons of the ethyl groups.

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) would be employed to further confirm the structure. COSY would reveal the coupling relationships between protons, for instance, confirming the connectivity within the ethyl groups. HSQC/HMQC would establish the correlation between directly bonded protons and carbons.

A summary of the predicted ¹H and ¹³C NMR chemical shifts is presented below.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl CH₃ | Triplet | ~8-12 |

| Ethyl CH₂ | Quartet | ~22-26 |

| Quaternary C | - | ~40-45 |

| Backbone CH₂ | Singlet | ~65-70 |

| Acetate CH₃ | Singlet | ~20-23 |

| Acetate C=O | - | ~170-172 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For "this compound," the IR spectrum would be characterized by the prominent absorption bands of the ester functional groups. The most significant feature would be the strong C=O stretching vibration of the acetate groups, typically appearing in the region of 1735-1750 cm⁻¹. The presence of two acetate groups would likely result in a very intense band in this region.

Another key feature would be the C-O stretching vibrations of the ester linkage, which are expected to appear as strong bands in the 1200-1300 cm⁻¹ region. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the complete diacetylation of the parent diol.

The aliphatic C-H stretching vibrations of the ethyl and propanediol backbone methylene groups would be observed in the 2850-3000 cm⁻¹ range. C-H bending vibrations for the methylene and methyl groups would be found in the 1350-1470 cm⁻¹ region.

A table summarizing the expected characteristic IR absorption bands is provided below.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium to Strong |

| C=O Stretch (Ester) | 1735-1750 | Very Strong |

| C-O Stretch (Ester) | 1200-1300 | Strong |

| C-H Bend (CH₂, CH₃) | 1350-1470 | Variable |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for assessing the purity of "this compound" and confirming its identity.

In a GC-MS analysis, the compound would be vaporized and separated from any impurities on a chromatographic column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. While a specific mass spectrum for "this compound" is not publicly available, the fragmentation pattern can be predicted. The molecular ion peak (M⁺) would be expected, although it might be weak. Common fragmentation pathways for esters would likely be observed, including the loss of an acetoxy group (CH₃COO•) or a neutral acetic acid molecule (CH₃COOH). The fragmentation of the diethyl-substituted backbone would also contribute to the unique pattern of the mass spectrum.

GC-MS is also highly suitable for the development of quantitative analytical methods to determine the concentration of "this compound" in various matrices. By using an internal standard and creating a calibration curve with known concentrations of the analyte, a precise and accurate quantification can be achieved. Such methods are crucial in quality control and formulation analysis.

The high resolution and sensitivity of GC-MS make it an invaluable tool for the analysis of complex mixtures. This technique can be used to identify and quantify "this compound" in the presence of other compounds, such as unreacted starting materials, byproducts, or other components in a formulated product. This capability is essential for chemical profiling and understanding the composition of complex chemical samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is primarily used to identify and quantify compounds containing chromophores, which are functional groups that absorb light in this region.

"this compound" does not possess any conventional chromophores, such as conjugated double bonds or aromatic rings. The ester carbonyl groups have a weak n → π* transition that absorbs in the deep UV region, typically below 220 nm. Therefore, this compound is not expected to exhibit significant absorbance in the standard UV-Vis range (200-800 nm). Consequently, UV-Vis spectroscopy is of limited utility for the qualitative or quantitative analysis of this particular compound.

X-ray Crystallography for Determination of Absolute Configuration and Solid-State Structure

For "this compound," which is a liquid at room temperature, X-ray crystallography would require the compound to be crystallized, likely at a low temperature. If a suitable single crystal could be obtained, this technique would provide an unambiguous determination of its solid-state structure. However, as the molecule is achiral, the determination of absolute configuration is not applicable.

Currently, there is no publicly available crystallographic data for "this compound" in crystallographic databases.

Other Chromatographic Techniques (e.g., Gas Chromatography-Flame Ionization Detection)

Gas Chromatography coupled with Flame Ionization Detection (GC-FID) stands as a robust and widely utilized analytical technique for the separation and quantification of volatile and semi-volatile organic compounds. Its application is particularly relevant for the characterization of esters like 1,3-Propanediol (B51772), 2,2-diethyl-, diacetate due to their inherent volatility and thermal stability. The principle of GC-FID involves vaporizing the sample, separating its components in a chromatographic column, and then detecting the eluted compounds by ionizing them in a hydrogen-air flame. The resulting electrical signal is proportional to the amount of carbon atoms in the analyte, making FID a highly sensitive detector for hydrocarbons and their derivatives.

In the analysis of this compound, the selection of an appropriate capillary column is critical for achieving adequate separation from potential impurities or other components in a mixture. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is often a suitable choice. google.comglobalresearchonline.net This type of phase provides good selectivity for a range of compounds, including esters.

The operational parameters of the gas chromatograph, including injector temperature, oven temperature program, and carrier gas flow rate, must be meticulously optimized to ensure sharp peaks and reproducible retention times. wpmucdn.com The injector temperature is typically set high enough to ensure rapid and complete vaporization of the diacetate ester without causing thermal degradation. google.comoup.com A temperature-programmed oven cycle is generally employed, starting at a lower temperature and gradually ramping up to a higher final temperature. This allows for the effective separation of more volatile components at the beginning of the run and the timely elution of less volatile compounds like the target diacetate. google.com

While specific research detailing the GC-FID analysis of this compound is not extensively published, a representative methodology can be derived from the analysis of structurally similar compounds, such as other propanediol esters. google.com The following table outlines a comprehensive set of parameters that would be appropriate for developing a quantitative GC-FID method for this compound.

Table 1: Representative GC-FID Parameters for the Analysis of this compound

| Parameter | Condition |

| Chromatographic System | Gas Chromatograph equipped with a Flame Ionization Detector (FID) |

| Column | DB-5 Capillary Column (or equivalent) |

| Length: 30 m | |

| Internal Diameter: 0.32 mm | |

| Film Thickness: 0.25 µm | |

| Carrier Gas | High Purity Nitrogen or Helium google.com |

| Flow Rate: 1.0 mL/min google.com | |

| Inlet | Splitless Injection |

| Injector Temperature: 250 °C google.com | |

| Injection Volume: 1 µL | |

| Oven Program | Initial Temperature: 160 °C, hold for 5 minutes google.com |

| Ramp Rate: 3 °C/min to 300 °C google.com | |

| Final Temperature: 300 °C, hold for 10 minutes google.com | |

| Detector | Flame Ionization Detector (FID) google.com |

| Detector Temperature: 330 °C google.com | |

| Hydrogen Flow: 40 mL/min | |

| Air Flow: 400 mL/min | |

| Makeup Gas (N₂): 30 mL/min |

Quantification of this compound using this method would typically involve the use of an internal or external standard calibration. An internal standard, a compound with similar chemical properties but a different retention time, is added in a known concentration to both the calibration standards and the unknown samples to correct for variations in injection volume and instrument response. scielo.br By plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte, a calibration curve can be constructed to determine the concentration in unknown samples.

Applications in Chemical Synthesis and Advanced Materials Science

Utility as a Chemical Intermediate in Specialty Formulations

1,3-Propanediol (B51772), 2,2-diethyl-, diacetate serves as a valuable intermediate in organic synthesis, particularly in the creation of specialty formulations. The diacetate functional groups act as protecting groups for the hydroxyl moieties of the parent diol, 2,2-diethyl-1,3-propanediol (B89731). This protection allows for selective reactions at other sites of a molecule without affecting the diol portion.

The ester linkages of the diacetate can be hydrolyzed under specific conditions to regenerate the diol. This chemical maneuver is particularly useful in multi-step syntheses where the reactivity of the hydroxyl groups needs to be temporarily masked. For instance, in the synthesis of complex molecules, protecting the diol functionality prevents it from interfering with reactions intended for other parts of the molecular structure.

The use of diacetate derivatives of propanediols as intermediates is a documented strategy in chemical synthesis. For example, the diacetate of a related propanediol (B1597323) derivative has been utilized as an intermediate in the synthesis of pharmaceuticals. This approach underscores the role of 1,3-Propanediol, 2,2-diethyl-, diacetate as a strategic building block in the preparation of high-value specialty chemicals.

Integration into Polymer Science and Engineering Applications

The integration of this compound into polymer science is primarily linked to the properties of its parent diol. Branched diols, such as 2,2-diethyl-1,3-propanediol, are known to impart unique characteristics to polymers.

Precursor for High-Performance Polymer Synthesis

While direct polymerization of the diacetate is not common, it can serve as a precursor to the diol monomer. The 2,2-diethyl structure of the resulting diol is significant. When incorporated into polyesters and polyurethanes, this branched structure can disrupt the regular packing of polymer chains. This disruption often leads to a lower degree of crystallinity, which can enhance properties such as flexibility and solubility in common solvents.

Polymers derived from structurally similar branched diols, like 2-methyl-1,3-propanediol, have shown an excellent balance of tensile strength, elongation, and flexibility. These polymers also exhibit good resistance to chemicals and weathering, making them suitable for high-performance applications in coatings and adhesives. It is anticipated that polymers synthesized using 2,2-diethyl-1,3-propanediol would exhibit similar beneficial properties.

Co-monomer and Modifier in Polymer Networks

The introduction of 2,2-diethyl-1,3-propanediol, derived from its diacetate, as a co-monomer or modifier in existing polymer networks can significantly alter the material's properties. In polyester (B1180765) synthesis, for example, the inclusion of a branched diol can lower the glass transition temperature and melting point of the resulting polymer.

This modification is particularly useful in the production of thermoplastic elastomers, where a combination of hard and soft segments is required. The flexible, amorphous polymer chains resulting from the incorporation of 2,2-diethyl-1,3-propanediol can form the soft segments, contributing to the material's elasticity. Research on similar branched diols has demonstrated their effectiveness in creating polymers with a desirable balance of hardness and flexibility.

Applications in Emerging Chemical Technologies

The unique molecular architecture of this compound and its parent diol suggests potential applications in emerging chemical technologies. The ester groups of the diacetate could find use in the formulation of specialized solvents or as plasticizers. Plasticizers are additives that increase the flexibility and durability of materials, particularly plastics. Polyesters derived from similar diols have been investigated as biodegradable and durable alternatives to traditional plasticizers.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms in Synthesis and Transformation Pathways

The synthesis of 2,2-diethyl-1,3-propanediol (B89731) diacetate typically proceeds through the esterification of 2,2-diethyl-1,3-propanediol with acetic acid or its derivatives, such as acetic anhydride (B1165640) or acetyl chloride.

Acid-Catalyzed Esterification (Fischer Esterification): When reacting 2,2-diethyl-1,3-propanediol with excess acetic acid in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), the reaction follows the characteristic Fischer esterification mechanism. The mechanism involves the protonation of the carbonyl oxygen of acetic acid, increasing its electrophilicity. The hydroxyl groups of the diol then act as nucleophiles, attacking the protonated carbonyl carbon. Subsequent proton transfers and the elimination of water molecules lead to the formation of the diacetate. Each hydroxyl group of the diol undergoes this process, resulting in the final diacetate product. The reaction is reversible, and the equilibrium can be shifted towards the product by removing water as it is formed.

Acylation with Acetic Anhydride: A more common and often more efficient method for preparing the diacetate is the reaction of 2,2-diethyl-1,3-propanediol with acetic anhydride. This reaction can be catalyzed by an acid or a base, or it can be performed under neutral conditions at elevated temperatures. The mechanism involves the nucleophilic attack of the diol's hydroxyl groups on one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the acetate (B1210297) ester and a molecule of acetic acid as a byproduct. The reaction is generally considered irreversible due to the formation of the stable acetic acid molecule.

Transformation Pathways: The primary transformation pathway for 2,2-diethyl-1,3-propanediol diacetate is hydrolysis, which is the reverse of esterification. This can occur under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Proton transfer and subsequent elimination of 2,2-diethyl-1,3-propanediol regenerates the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide of 2,2-diethyl-1,3-propanediol. The alkoxide is then protonated by the carboxylic acid formed, leading to the diol and the carboxylate salt. This process is irreversible.

Computational Chemistry Approaches for Molecular Analysis

Specific computational studies on 1,3-propanediol (B51772), 2,2-diethyl-, diacetate are not available in the reviewed literature. However, the principles of computational chemistry can be applied to understand its molecular properties.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

While no specific DFT studies on 2,2-diethyl-1,3-propanediol diacetate were identified, DFT could be a powerful tool to investigate its electronic structure and reactivity. Such studies would typically involve geometry optimization to determine the most stable conformation of the molecule. Subsequent calculations could provide insights into:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution would indicate the molecule's nucleophilic and electrophilic sites, respectively. This information is crucial for predicting its reactivity in various chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This would further predict sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis could provide detailed information about the bonding and electronic delocalization within the molecule, including the nature of the ester linkages.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of 2,2-diethyl-1,3-propanediol diacetate and its interactions with other molecules. By simulating the motion of the molecule over time, MD can provide information on:

Conformational Preferences: The flexibility of the diethyl and acetate groups would allow for various conformations. MD simulations could identify the most populated and energetically favorable conformations in different environments (e.g., in a vacuum, in a nonpolar solvent, or in an aqueous solution).

Intermolecular Interactions: In a condensed phase, MD simulations can model the non-covalent interactions between molecules of 2,2-diethyl-1,3-propanediol diacetate, such as van der Waals forces and dipole-dipole interactions. This would be important for understanding its physical properties like boiling point and viscosity.

Kinetic Modeling and Simulation of Reaction Processes

There is a lack of published kinetic models and simulations specifically for the synthesis or transformation of 2,2-diethyl-1,3-propanediol diacetate. However, the kinetics of esterification reactions are generally well-understood and can be modeled.

For the acid-catalyzed esterification of 2,2-diethyl-1,3-propanediol, a kinetic model would typically be based on a set of differential equations describing the change in concentration of reactants, intermediates, and products over time. The model would include rate constants for each elementary step of the reaction mechanism. These rate constants would depend on factors such as temperature, catalyst concentration, and the nature of the reactants.

Simulations using such a model could predict the reaction rate and the yield of the diacetate under different reaction conditions, which is valuable for process optimization. The parameters for the model (rate constants and activation energies) would need to be determined experimentally by monitoring the reaction progress over time.

Principles of Stereochemical Control and Asymmetric Synthesis in Diol Chemistry

The molecule 2,2-diethyl-1,3-propanediol is achiral as the central carbon atom (C2) is not a stereocenter. Therefore, its diacetate derivative is also achiral. As a result, the principles of stereochemical control and asymmetric synthesis are not directly applicable to the synthesis of this specific compound.

However, in the broader context of diol chemistry, stereochemical control is of paramount importance when the diol contains stereocenters. For chiral 2-substituted or 2,3-disubstituted 1,3-diols, the synthesis of their corresponding diacetates can be achieved with stereochemical control through several strategies:

Enzymatic Acylation: Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic diol, leading to a kinetic resolution. This results in an enantioenriched monoacetate and the unreacted diol of the opposite configuration.

Chiral Catalysts: The use of chiral catalysts, such as chiral amines or phosphines, can promote the stereoselective acylation of diols, leading to the formation of a specific stereoisomer of the diacetate.

Substrate Control: If the diol already possesses stereocenters, the steric and electronic environment around the hydroxyl groups can influence the approach of the acylating agent, leading to diastereoselective acylation.

These principles are fundamental in the synthesis of a wide range of chiral natural products and pharmaceuticals where the stereochemistry of hydroxyl and acetoxy groups is crucial for their biological activity. While not directly relevant to the achiral 2,2-diethyl-1,3-propanediol diacetate, they represent a significant area of research in the chemistry of related diols.

Environmental Behavior and Degradation Pathways

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis) in Environmental Matrices

Detailed studies on the abiotic degradation of 1,3-Propanediol (B51772), 2,2-diethyl-, diacetate through processes such as hydrolysis or photolysis in various environmental matrices (water, soil, air) are not publicly available. As an ester, it can be anticipated that the compound may undergo hydrolysis, particularly under acidic or alkaline conditions, to yield 2,2-diethyl-1,3-propanediol (B89731) and acetic acid. The rate of this hydrolysis would be dependent on environmental factors such as pH and temperature. There is no available information on the potential for photolytic degradation of this compound.

Environmental Distribution and Partitioning Characteristics in Natural Systems

Quantitative data and assessments regarding the environmental distribution and partitioning of 1,3-Propanediol, 2,2-diethyl-, diacetate are not available. Key parameters used to predict environmental partitioning, such as the octanol-water partition coefficient (Kow), water solubility, and vapor pressure, have not been experimentally determined or reliably modeled for this specific substance in the available literature. Without this information, it is not possible to accurately predict its behavior and distribution in natural systems, such as its tendency to adsorb to soil or sediment or to volatilize into the atmosphere.

Sustainable Waste Management and Chemical Disposal Considerations for Industrial Effluents

Specific guidelines for the sustainable waste management and disposal of industrial effluents containing this compound have not been established. General principles of industrial waste management would apply, which include the characterization of the waste stream, assessment of potential risks, and the selection of appropriate treatment and disposal technologies. criver.com The management of such waste would be governed by local, national, and international regulations for non-hazardous industrial waste. criver.com

Regulatory Frameworks for New Chemical Substances (excluding specific hazard classifications)

Research Challenges and Future Perspectives in Substituted 1,3 Propanediol Diacetate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 2,2-disubstituted-1,3-propanediol diacetates often involves multi-step processes that may utilize harsh reagents and generate significant waste. A major research challenge is the development of more sustainable and efficient synthetic methodologies.

Future research in this area is likely to focus on several key strategies:

Biocatalysis: The use of enzymes, such as lipases, for the regioselective acetylation of diols presents a green alternative to traditional chemical methods. mdpi.com Enzymatic processes can be conducted under milder reaction conditions and often exhibit high selectivity, reducing the need for complex purification steps. The development of robust and recyclable biocatalysts for the acetylation of sterically hindered diols like 2,2-diethyl-1,3-propanediol (B89731) is a promising avenue.

Renewable Feedstocks: A significant push towards sustainability involves the utilization of renewable resources. The precursor, 2,2-diethyl-1,3-propanediol, can potentially be synthesized from bio-based feedstocks. Research into the conversion of biomass-derived platform molecules into C5 and C7 building blocks is crucial for establishing a green supply chain for these compounds.

Catalytic Innovations: The exploration of novel catalysts for the direct and selective synthesis of substituted 1,3-propanediol (B51772) diacetates is an ongoing challenge. This includes the design of heterogeneous catalysts that can be easily separated and reused, as well as the development of organocatalytic systems that avoid the use of toxic heavy metals.

| Synthetic Approach | Advantages | Research Focus |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste | Development of robust enzymes for sterically hindered diols |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint | Conversion of biomass to key chemical intermediates |

| Catalytic Innovations | Improved efficiency, recyclability, reduced toxicity | Design of novel heterogeneous and organocatalysts |

Innovations in Structure-Property Relationships for Advanced Material Design

The physical and chemical properties of 2,2-diethyl-1,3-propanediol diacetate are directly influenced by its molecular structure, particularly the presence of the gem-diethyl group. Understanding these structure-property relationships is critical for designing advanced materials with tailored functionalities.

Key areas for future investigation include:

Influence of Alkyl Substitution: Systematically varying the alkyl substituents at the C2 position of the 1,3-propanediol backbone can provide valuable insights into how chain length and branching affect properties such as viscosity, thermal stability, and solvent compatibility. This knowledge can be leveraged to design diacetates with specific performance characteristics for applications in lubricants, plasticizers, and coatings.

Polymer Applications: Substituted 1,3-propanediol diacetates can serve as monomers or additives in polymer synthesis. Research is needed to explore how their incorporation affects the mechanical, thermal, and optical properties of polymers. For instance, the bulky diethyl groups could enhance the thermal stability and hydrolytic resistance of polyester (B1180765) resins. chemicalbook.comjiuanchemical.com

Performance in Formulations: For applications in coatings and adhesives, it is essential to understand how the structure of the diacetate influences properties like adhesion, flexibility, and chemical resistance. jiuanchemical.com Future studies should focus on correlating molecular architecture with performance metrics in various formulations.

Advancement of Analytical Techniques for Complex Chemical Systems

The accurate characterization of 2,2-diethyl-1,3-propanediol diacetate and its related compounds, especially within complex mixtures, requires sophisticated analytical techniques. Future advancements in this area will be crucial for quality control, reaction monitoring, and mechanistic studies.

Prospective developments include:

Chromatographic Methods: The development of advanced chromatographic techniques, such as multidimensional gas chromatography (GCxGC) and supercritical fluid chromatography (SFC), will enable the separation and quantification of isomeric and structurally similar diacetates in complex matrices.

Spectroscopic Analysis: High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) will continue to be indispensable tools for the structural elucidation of novel substituted 1,3-propanediol diacetates and their reaction products. The use of advanced NMR techniques, such as 2D correlation spectroscopy, can provide detailed information about molecular connectivity and conformation.

In-situ Monitoring: The development of in-situ analytical methods, such as process analytical technology (PAT) based on spectroscopic techniques (e.g., Raman, FT-IR), will allow for real-time monitoring of synthesis reactions. This will facilitate process optimization and ensure consistent product quality.

| Analytical Technique | Application | Future Advancement |

| Chromatography | Separation and quantification of isomers | Multidimensional and supercritical fluid techniques |

| Spectroscopy | Structural elucidation and characterization | High-resolution NMR and advanced MS methods |

| In-situ Monitoring | Real-time reaction analysis and process control | PAT based on vibrational spectroscopy |

Synergistic Integration of Computational and Experimental Research

The combination of computational modeling and experimental studies offers a powerful approach to accelerate the discovery and development of new materials based on substituted 1,3-propanediol diacetates.

Future research will likely see a greater integration of:

Quantum Chemical Calculations: Density functional theory (DFT) and other quantum chemical methods can be employed to predict the geometric, electronic, and spectroscopic properties of these molecules. This can aid in the interpretation of experimental data and provide insights into reaction mechanisms.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the conformational behavior and intermolecular interactions of 2,2-diethyl-1,3-propanediol diacetate in different environments. This is particularly valuable for understanding its behavior as a solvent, plasticizer, or in polymeric systems.

Predictive Modeling: The development of quantitative structure-property relationship (QSPR) models can help to predict the properties of new, unsynthesized diacetate derivatives. This can guide experimental efforts towards the most promising candidates for specific applications.

Exploration of New Chemical Transformations and Applications

While current applications of substituted 1,3-propanediol diacetates are primarily in the polymer and coatings industries, there is significant potential for the discovery of new chemical transformations and applications.

Future research could explore:

Functionalization: The development of methods for the selective functionalization of the diacetate molecule could open up new avenues for its use as a versatile building block in organic synthesis. This could include transformations of the ester groups or modifications of the alkyl substituents.

Bio-based Polymers: The use of 2,2-diethyl-1,3-propanediol diacetate, derived from renewable resources, as a monomer for the synthesis of biodegradable and bio-based polyesters is a promising area of research. This aligns with the growing demand for sustainable materials.

Niche Applications: The unique physical and chemical properties of this compound may make it suitable for specialized applications, such as in the formulation of high-performance lubricants, specialty solvents, or as a component in advanced materials for electronics or biomedical devices. For instance, its precursor, 2,2-diethyl-1,3-propanediol, has been investigated for its use as a solvent and intermediate. biosynth.com

Q & A

Q. How can computational modeling (e.g., DFT) predict reactivity or stability of this compound in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.